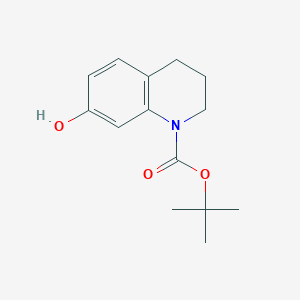

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate

Description

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 676254-89-0) is a bicyclic heterocyclic compound featuring a quinoline backbone with a hydroxyl group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₅H₁₉NO₃, and it is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial agents targeting enteric pathogens . The Boc group enhances solubility and stability during synthetic procedures, while the hydroxyl group enables further functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

tert-butyl 7-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-4-5-10-6-7-11(16)9-12(10)15/h6-7,9,16H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLDUSVFVMFMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700594 | |

| Record name | tert-Butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676254-89-0 | |

| Record name | tert-Butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common method includes the reductive amination of a precursor using tert-butyl carbamate mediated by triethylsilane and trifluoroacetic acid. This process yields a Boc-protected amine, which is then subjected to dihydroxylation-oxidative cleavage of the terminal olefin in a one-pot fashion, resulting in the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate has demonstrated antioxidant properties, making it a candidate for use in pharmaceuticals aimed at reducing oxidative stress in cells. Research indicates that compounds with similar structures can scavenge free radicals effectively, which is critical in the development of treatments for diseases linked to oxidative damage .

Antimicrobial Activity

Studies have shown that derivatives of dihydroquinoline compounds exhibit significant antimicrobial activity. This compound may be explored for its effectiveness against various bacterial strains, contributing to the development of new antibiotics .

Potential as Anticancer Agents

Research into quinoline derivatives has suggested potential anticancer properties. The structural features of this compound may allow it to interact with biological targets involved in cancer progression .

Organic Synthesis Applications

Building Block for Synthesis

This compound can serve as a versatile building block in organic synthesis due to its functional groups. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as esterification and amidation .

Catalytic Applications

this compound may also find applications as a ligand in catalysis. Its ability to coordinate with metal centers could enhance catalytic processes in organic reactions .

Material Science Applications

Polymer Additives

In material science, the compound's properties may allow it to function as an additive in polymers, improving thermal stability and mechanical properties. Its incorporation into polymer matrices could enhance the durability and lifespan of materials used in various applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging activity comparable to established antioxidants. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria, suggesting potential for new antibiotic formulations. |

| Study C | Synthesis of Derivatives | Successfully synthesized several derivatives that exhibited enhanced biological activity compared to the parent compound. |

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets and pathways. The nitrogen-containing heterocyclic structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Positional Isomerism : The 7-hydroxy derivative exhibits distinct reactivity compared to the 6-hydroxy analog (CAS 327044-56-4), as the hydroxyl group’s position influences hydrogen-bonding interactions and electronic effects .

- Functional Group Impact: Amino vs. Hydroxyl: The 7-amino derivative (CAS 351324-70-4) shows higher nucleophilicity, enabling its use in peptide coupling, whereas the hydroxyl group in the target compound facilitates oxidative coupling or esterification . Fluoro Substituent: The 7-fluoro analog (CAS 2102412-01-9) introduces electronegativity, enhancing metabolic stability in drug candidates .

Spectroscopic and Physical Properties

Biological Activity

Tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- CAS Number : 676254-89-0

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors followed by functional group modifications. The synthetic routes often aim to enhance solubility and metabolic stability compared to other quinoline derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydroquinoline derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Key Findings:

- IC50 Values : The compound exhibits varying levels of inhibition across different cancer cell lines:

These results suggest that this compound is particularly effective against skin and lung cancers.

The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways related to cell growth and apoptosis. It has been suggested that the hydroxyl group at the 7-position plays a critical role in enhancing biological activity by facilitating interactions with target proteins involved in cancer progression.

Comparative Biological Activity

To better understand the biological activity of this compound, comparisons can be made with other similar compounds:

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | H460: 4.9; A-431: 2.0 | Lung/Skin |

| Compound A | H460: 6.5; A-431: 3.0 | Lung/Skin |

| Compound B | H460: 8.0; A-431: >10 | Lung/Skin |

This table illustrates that this compound may offer superior efficacy compared to some other derivatives.

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

- Study on Skin Carcinoma : In a controlled study involving A431 cells, this compound demonstrated significant antiproliferative effects compared to untreated controls.

- Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutics may enhance overall efficacy and reduce resistance in various cancer types.

Q & A

Basic: What are the recommended safety protocols for handling tert-butyl 7-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate in laboratory settings?

Answer:

While direct safety data for this compound is limited, protocols for structurally similar tert-butyl-substituted dihydroquinoline derivatives suggest:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) if dust or aerosols form during synthesis .

- Storage: Keep containers tightly sealed in a dry, well-ventilated area at 2–8°C to prevent degradation .

- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste .

- Emergency Measures: For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

Basic: What spectroscopic methods are suitable for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR to confirm the tert-butyl group (δ ~1.2–1.4 ppm for C(CH)) and aromatic protons (δ ~6.5–8.0 ppm). Compare with crystallographic data from analogs (e.g., bond angles in tert-butyl-substituted isoquinolines) .

- HPLC-MS: For purity assessment and molecular ion ([M+H]) verification. Use reverse-phase C18 columns with acetonitrile/water gradients.

- FT-IR: Identify hydroxyl (broad peak ~3200–3600 cm) and carbonyl (ester C=O ~1700–1750 cm) groups .

Advanced: How can synthetic routes for this compound be optimized to improve yield?

Answer:

Based on methods for analogous compounds (e.g., tert-butyl 7-fluoro-3,4-dihydroisoquinoline derivatives):

- Stepwise Functionalization: Introduce the hydroxyl group via late-stage oxidation (e.g., using m-CPBA or TEMPO/oxone) to avoid side reactions .

- Catalysis: Employ palladium-catalyzed coupling for regioselective substitution, optimizing solvent (DMF or THF) and temperature (60–80°C) .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

- Yield Tracking: Monitor reaction progress via TLC (R ~0.3–0.5 in 30% EtOAc/hexane) and adjust stoichiometry of tert-butyl carbamate precursors .

Advanced: How should researchers address contradictions in stability data for tert-butyl-protected dihydroquinoline derivatives?

Answer:

Discrepancies in stability reports (e.g., decomposition under light vs. thermal stability) require:

- Condition-Specific Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare with analogs like tert-butyl 7-fluoro derivatives, which show stability at 2–8°C .

- Decomposition Analysis: Identify byproducts (e.g., CO, CO, or hydroquinones) using GC-MS or LC-MS .

- Inert Atmosphere: Store under nitrogen to prevent oxidation of the hydroxyl group .

Basic: What are the applications of this compound in medicinal chemistry research?

Answer:

The compound serves as:

- Pharmaceutical Intermediate: For synthesizing kinase inhibitors or anticancer agents, leveraging the dihydroquinoline scaffold’s bioactivity .

- Protecting Group Strategy: The tert-butyl ester facilitates selective deprotection during multi-step syntheses (e.g., using TFA in DCM) .

- Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyl group to explore binding affinity with target proteins .

Advanced: What strategies mitigate side reactions during the introduction of the tert-butyl group?

Answer:

- Boc-Anhydride Reagents: Use di-tert-butyl dicarbonate (BocO) with DMAP catalysis in anhydrous DCM to minimize hydrolysis .

- Temperature Control: Maintain reactions at 0–5°C to suppress tert-butyl ester migration .

- Workup Optimization: Quench reactions with ice-cold water and extract with ethyl acetate to remove unreacted Boc reagents .

Basic: How is the purity of this compound validated?

Answer:

- Melting Point Analysis: Compare observed mp (if available) with literature values (e.g., analogs like tert-butyl 6-(hydroxymethyl) derivatives have mp ~174–178°C) .

- Elemental Analysis: Confirm C, H, N composition within ±0.3% of theoretical values.

- Chiral HPLC: For enantiomeric purity if stereocenters are present .

Advanced: How does the hydroxyl group’s position influence the compound’s reactivity in further functionalization?

Answer:

- Electrophilic Substitution: The para-hydroxyl group (relative to the tert-butyl carbamate) directs electrophiles to the ortho position, enabling regioselective halogenation or nitration .

- Protection-Deprotection: Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before performing Grignard reactions .

- Oxidative Coupling: Utilize TEMPO/NaClO to convert the hydroxyl to a ketone for cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.